BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide

Bradykinin B1 receptor Non-peptide antagonist Calcium flux assay

N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide is a synthetic phenylsulfamoyl benzamide derivative that functions as a potent, selective antagonist of the human bradykinin B1 receptor (B1R). It belongs to a proprietary chemical series disclosed in patent literature as non-peptide B1R antagonists developed for the treatment of painful and inflammatory conditions.

Molecular Formula C25H26N2O4S
Molecular Weight 450.55
CAS No. 868676-92-0
Cat. No. B2744824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide
CAS868676-92-0
Molecular FormulaC25H26N2O4S
Molecular Weight450.55
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
InChIInChI=1S/C25H26N2O4S/c1-18(2)27(17-20-8-5-4-6-9-20)32(30,31)24-14-12-21(13-15-24)25(29)26-23-11-7-10-22(16-23)19(3)28/h4-16,18H,17H2,1-3H3,(H,26,29)
InChIKeyNQBIEJFZWHMMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide (CAS 868676-92-0): Procurement-Specific Overview of a Phenylsulfamoyl Benzamide Bradykinin B1 Antagonist


N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide is a synthetic phenylsulfamoyl benzamide derivative that functions as a potent, selective antagonist of the human bradykinin B1 receptor (B1R) [1]. It belongs to a proprietary chemical series disclosed in patent literature as non-peptide B1R antagonists developed for the treatment of painful and inflammatory conditions [2]. The compound incorporates a 3-acetylphenyl moiety on the amide nitrogen and a benzyl(isopropyl) substitution on the sulfamoyl group, structural features that distinguish it from both unsubstituted parent analogs and alternative B1 antagonist chemotypes [1].

Why N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide Cannot Be Interchanged with Generic Phenylsulfamoyl Benzamide Analogs


Phenylsulfamoyl benzamide derivatives exhibit profound structure-activity relationships where minor modifications to the N-alkyl groups on the sulfamoyl nitrogen or the aryl substituent on the amide can shift B1R antagonist potency by orders of magnitude [1]. The target compound's specific substitution pattern—3-acetyl on the anilide ring combined with branched isopropyl and benzyl moieties on the sulfamoyl group—achieves sub-nanomolar IC50 (0.0900 nM) at the human B1 receptor, whereas the unsubstituted parent scaffold N-(phenylsulfamoyl)benzamide and simpler N-alkyl variants lack this level of potency [2]. Replacing this compound with a generic phenylsulfamoyl benzamide or a structurally similar but differently substituted analog without verifying receptor-level activity data risks introducing orders-of-magnitude lower potency and loss of B1/B2 selectivity, directly compromising experimental reproducibility in inflammation and pain research [1].

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide Relative to Comparator B1 Antagonists


Sub-Nanomolar Potency at Human Bradykinin B1 Receptor Versus Reference Peptide Antagonist

The target compound antagonizes the human bradykinin B1 receptor with an IC50 of 0.0900 nM, measured in a CHO cell-based aequorin calcium flux assay [1]. This represents a ~432-fold increase in potency compared to the reference peptide B1 antagonist Lys-[des-Arg9,Leu8]-Bradykinin, which exhibits an IC50 of 38.9 nM in the same functional antagonist assay format [2]. The non-peptide nature of the target compound additionally avoids the metabolic instability and limited oral bioavailability inherent to peptide B1 antagonists [3].

Bradykinin B1 receptor Non-peptide antagonist Calcium flux assay

High Binding Affinity (Ki) at Human B1 Receptor Confirms Target Engagement Superior to Peptide Antagonists

The target compound demonstrates a binding affinity Ki of 0.600 nM at the human bradykinin B1 receptor [1]. This is approximately 65-fold tighter binding than the reference peptide B1 antagonist Lys-[des-Arg9,Leu8]-Bradykinin (Ki ~39 nM estimated from IC50, consistent with its IC50 of 38.9 nM) [2]. The low nanomolar Ki confirms that the observed functional antagonism is driven by high-affinity receptor occupancy, a critical parameter for chemoinformatics modeling and structure-based drug design [1].

Binding affinity Bradykinin B1 receptor Target engagement

Cross-Species B1 Receptor Activity Supports Translational Utility Over Species-Selective Antagonists

The compound inhibits the rabbit bradykinin B1 receptor with an IC50 of 0.600 nM [1], comparable to its human B1 potency (IC50 0.0900 nM, Ki 0.600 nM) [2]. This dual human/rabbit activity contrasts with many B1 antagonists that display significant species selectivity, limiting their use in rabbit models of inflammation and pain [3]. The peptide agonist Lys-[des-Arg9]Bradykinin exhibits Ki values of 0.12 nM (human) and 0.23 nM (rabbit), but many non-peptide B1 antagonists show >100-fold differences between species orthologs [3].

Species cross-reactivity Translational pharmacology Rabbit B1 receptor

Patent-Disclosed B1 Selectivity Over B2 Receptor Provides Target-Class Differentiation

The phenylsulfamoyl benzamide series, including the target compound, is explicitly claimed as selective antagonists of bradykinin B1 over B2 receptors [1]. This selectivity is essential because B2 receptor blockade produces unwanted cardiovascular side effects (e.g., hypotension, edema) that are avoided by B1-selective antagonists [2]. While quantitative B2 IC50 data for this specific compound is not publicly available, the patent establishes that the N-benzyl-N-isopropyl sulfamoyl substitution pattern was optimized for B1 selectivity within the series [1].

B1 selectivity B2 receptor Therapeutic window

Optimized Research Application Scenarios for N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide Based on Quantitative Differentiation Evidence


High-Sensitivity B1 Receptor Antagonism in Human Cell-Based Inflammation Assays

Use the compound at sub-nanomolar concentrations (IC50 = 0.0900 nM) to achieve complete B1 receptor blockade in human CHO or HEK293 cells expressing recombinant human B1R [1]. This potency enables minimal DMSO solvent exposure (<0.1% v/v) while maintaining >99% receptor occupancy, reducing solvent artifacts in cytokine release and calcium signaling readouts. The 432-fold potency advantage over the reference peptide antagonist Lys-[des-Arg9,Leu8]-Bradykinin (IC50 = 38.9 nM) makes the compound the preferred tool for B1R pharmacological profiling where high sensitivity is required [2].

Translational Pain Research Using Rabbit In Vivo Models

The compound's demonstrated cross-species activity at rabbit B1 receptors (IC50 = 0.600 nM, only 6.7-fold weaker than human) supports its use in rabbit models of inflammatory hyperalgesia and neuropathic pain [1]. Many commercial B1 antagonists exhibit >100-fold species selectivity, rendering them unsuitable for rabbit studies [2]. This compound allows researchers to use a single chemical entity for both human cell-based primary screens and rabbit in vivo pharmacodynamic studies, improving data coherence across translational research programs [1].

B1-Selective Pathway Dissection in Dual B1/B2 Receptor Systems

In tissues co-expressing B1 and B2 receptors (e.g., human lung fibroblasts, synovial fibroblasts), the compound's patent-claimed B1 selectivity enables selective blockade of the inducible B1 receptor without affecting constitutive B2 signaling [1]. This facilitates clean dissection of B1-mediated pathways (e.g., sustained ERK phosphorylation, IL-6/IL-8 release) from B2-mediated acute calcium responses, particularly in chronic inflammation models where B1 receptors are upregulated [2]. Researchers should verify B2 selectivity in their specific assay system using a B2-selective antagonist control.

Structure-Based Drug Design and Chemoinformatics Modeling of B1 Antagonists

The availability of both functional (IC50 = 0.0900 nM) and binding (Ki = 0.600 nM) data at the human B1 receptor makes this compound an ideal reference ligand for homology modeling, docking studies, and pharmacophore generation for phenylsulfamoyl benzamide derivatives [1]. The defined structure-activity relationships resulting from the 3-acetylphenyl and N-benzyl-N-isopropyl substitutions provide critical constraints for computational chemistry workflows aimed at designing next-generation B1 antagonists with improved pharmacokinetic profiles [2].

Quote Request

Request a Quote for N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.